molecular formula C12H17N5O4S B15216461 8-Methyl-2-(methylsulfanyl)adenosine CAS No. 65991-09-5

8-Methyl-2-(methylsulfanyl)adenosine

Cat. No.: B15216461
CAS No.: 65991-09-5
M. Wt: 327.36 g/mol
InChI Key: PWVSHBFOVRYQCZ-IOSLPCCCSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-Amino-8-methyl-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant biological and chemical importance. It is a derivative of purine, a fundamental component of nucleic acids, and plays a crucial role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-8-methyl-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine base, which is then modified to introduce the amino, methyl, and methylthio groups.

    Glycosylation: The purine base is glycosylated with a suitable sugar derivative to form the tetrahydrofuran ring.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction.

    Purification: The final compound is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring or the hydroxymethyl group, resulting in various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, the compound is studied for its role in nucleic acid metabolism. It serves as a model for understanding the interactions between nucleic acids and proteins, providing insights into fundamental biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for antiviral and anticancer drugs. Researchers are exploring its ability to inhibit viral replication and cancer cell proliferation.

Industry

Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In biological systems, it can mimic natural nucleotides, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.

    Thymidine: A nucleoside with a pyrimidine base, used for comparison due to its structural and functional similarities.

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-(6-Amino-8-methyl-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific functional groups and stereochemistry. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65991-09-5

Molecular Formula

C12H17N5O4S

Molecular Weight

327.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-methyl-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4S/c1-4-14-6-9(13)15-12(22-2)16-10(6)17(4)11-8(20)7(19)5(3-18)21-11/h5,7-8,11,18-20H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1

InChI Key

PWVSHBFOVRYQCZ-IOSLPCCCSA-N

Isomeric SMILES

CC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SC)N

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SC)N

Origin of Product

United States

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